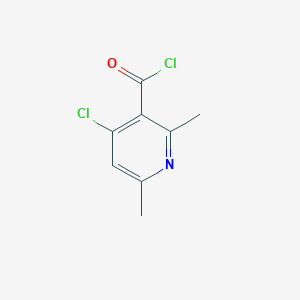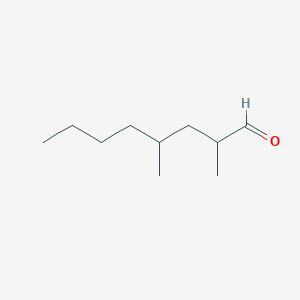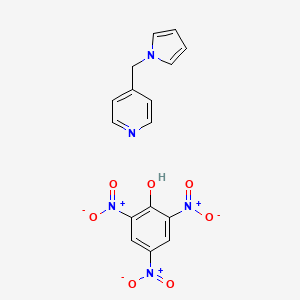
10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-10-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-10-ol is a polycyclic aromatic hydrocarbon (PAH) derivative It is a substituted benzopyrene, known for its complex structure and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-10-ol typically involves the reduction of 9,10-dihydrobenzo(a)pyren-7(8H)-one. This process can be carried out using various reducing agents under controlled conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-10-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can further modify its structure.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-10-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-10-ol involves its activation by hepatic cytosol into electrophilic sulfuric acid esters. These esters can form covalent DNA adducts, leading to mutations and potential carcinogenic effects . The molecular targets include DNA, where the compound binds and induces structural changes.
Comparison with Similar Compounds
Similar Compounds
7,8,9,10-Tetrahydrobenzo(a)pyren-7-ol: A closely related compound with similar structural features.
1-Hydroxypyrene: Another PAH derivative with hydroxyl functional groups.
9,10-Dihydrobenzo(a)pyrene-7(8H)-one: A precursor in the synthesis of 10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-10-ol.
Uniqueness
This compound is unique due to its specific methyl and hydroxyl substitutions, which confer distinct chemical and biological properties. These modifications can influence its reactivity and interactions with biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
87550-04-7 |
|---|---|
Molecular Formula |
C21H18O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
10-methyl-8,9-dihydro-7H-benzo[a]pyren-10-ol |
InChI |
InChI=1S/C21H18O/c1-21(22)11-3-6-16-12-15-8-7-13-4-2-5-14-9-10-17(20(16)21)19(15)18(13)14/h2,4-5,7-10,12,22H,3,6,11H2,1H3 |
InChI Key |
WHXFFPMWYNINEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C1C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


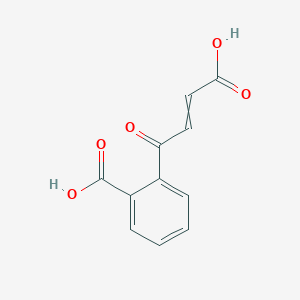

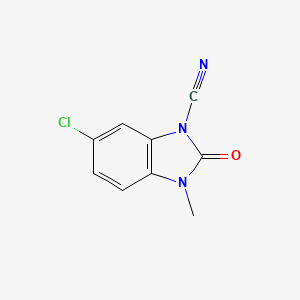
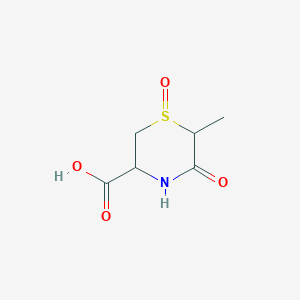

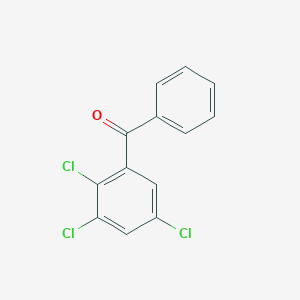
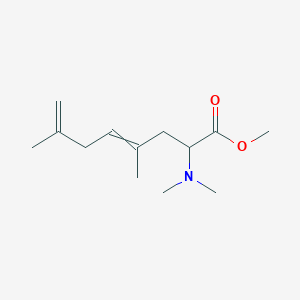
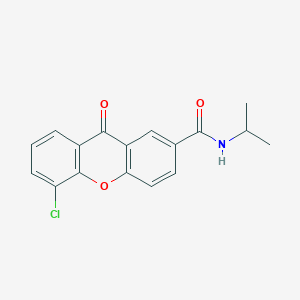
![17-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]androst-5-en-3-yl acetate](/img/structure/B14387776.png)
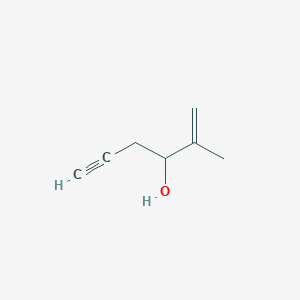
![Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylazo)phenyl]-](/img/structure/B14387801.png)
